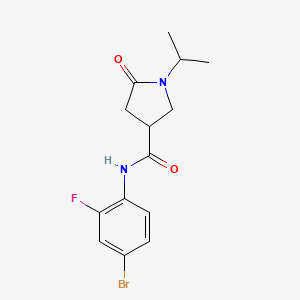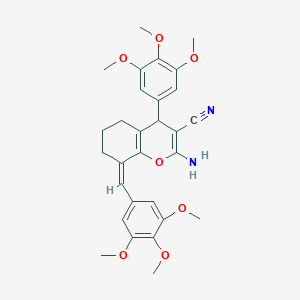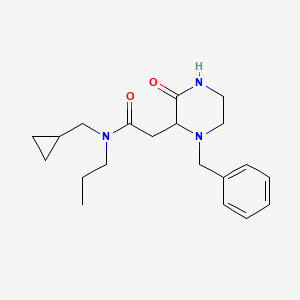
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(cyclopropylmethyl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(cyclopropylmethyl)-N-propylacetamide, also known as BPPA, is a synthetic compound with potential therapeutic effects. It belongs to the class of piperazine derivatives and has been extensively studied for its biological activity.
Mecanismo De Acción
The mechanism of action of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(cyclopropylmethyl)-N-propylacetamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in cell growth, inflammation, and apoptosis. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It exhibits high binding affinity to the dopamine D2 receptor and the sigma-1 receptor. This compound also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Moreover, this compound has been reported to have analgesic effects by modulating the activity of the opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(cyclopropylmethyl)-N-propylacetamide has several advantages for lab experiments. It is a synthetic compound with high purity and stability, which makes it easy to handle and store. This compound also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(cyclopropylmethyl)-N-propylacetamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route of this compound for these conditions. Another area of interest is its mechanism of action, which is still not fully understood. Future studies should focus on elucidating the signaling pathways involved in the biological activity of this compound. Moreover, the development of novel derivatives of this compound with improved pharmacokinetic properties could lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(cyclopropylmethyl)-N-propylacetamide involves the reaction of 1-benzyl-3-piperazinone with cyclopropylmethylamine and propionyl chloride. The resulting product is purified through recrystallization with ethanol. The yield of this compound is approximately 70%, and the purity is confirmed by NMR spectroscopy and HPLC analysis.
Aplicaciones Científicas De Investigación
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(cyclopropylmethyl)-N-propylacetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-2-11-23(15-17-8-9-17)19(24)13-18-20(25)21-10-12-22(18)14-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJACZIMAELJKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

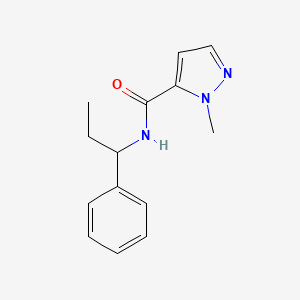
![{2-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5416338.png)
![4-{3-[3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5416346.png)
![N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5416355.png)
![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416363.png)
![2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5416369.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)
![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)
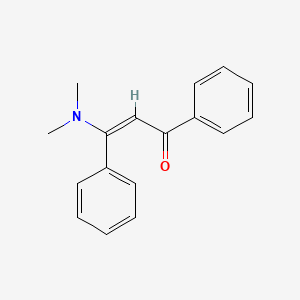
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5416414.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)
